molecular formula C12H21N3O B7544357 3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole

3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole

Cat. No. B7544357
M. Wt: 223.31 g/mol
InChI Key: PIVXYVKWEWXHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It also has antioxidant properties and has been shown to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole in lab experiments is its high purity and yield. It is also a versatile compound that can be used in various fields. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole. One direction is to further study its mechanism of action to optimize its use in medicine, agriculture, and material science. Another direction is to study its potential use in other fields such as energy storage and catalysis. Additionally, the synthesis method can be further optimized to yield higher purity and yield of the compound.

Synthesis Methods

The synthesis of 3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole involves the reaction of tert-butyl hydrazine with ethyl acrylate followed by cyclization with ethyl oxalyl chloride. The resulting compound is then reacted with 1-pyrrolidine ethanol to yield 3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. In medicine, it has been shown to have antitumor and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been used as a building block for the synthesis of novel materials.

properties

IUPAC Name

3-tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9(15-7-5-6-8-15)10-13-11(14-16-10)12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVXYVKWEWXHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C(C)(C)C)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole

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